N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine

Photodynamic therapy Fluorescence imaging Singlet oxygen

N,N‑Diethyl‑5‑imino‑5H‑benzo[a]phenoxazin‑9‑amine (CAS 7385‑68‑4) is the free‑base form of the Nile Blue fluorophore family, possessing a planar tetracyclic benzo[a]phenoxazinium chromophore with a 5‑imino group and a diethylamino substituent at position 9 [REFS‑1]. It belongs to the broader class of red‑absorbing benzophenoxazine dyes used as fluorescent probes, histological stains, photodynamic therapy sensitizers, and antiprotozoal agents [REFS‑2].

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
Cat. No. B11522306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2
InChIInChI=1S/C20H19N3O/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3
InChIKeyYQSIDWSTCJNDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine (Nile Blue Base) Procurement & Selection Guide


N,N‑Diethyl‑5‑imino‑5H‑benzo[a]phenoxazin‑9‑amine (CAS 7385‑68‑4) is the free‑base form of the Nile Blue fluorophore family, possessing a planar tetracyclic benzo[a]phenoxazinium chromophore with a 5‑imino group and a diethylamino substituent at position 9 [REFS‑1]. It belongs to the broader class of red‑absorbing benzophenoxazine dyes used as fluorescent probes, histological stains, photodynamic therapy sensitizers, and antiprotozoal agents [REFS‑2]. This compound is structurally distinct from its chloride salt form (Nile Blue A, CAS 2381‑85‑3) and from the thia‑ and selena‑analogues that exhibit drastically different photochemical properties [REFS‑3].

Why Generic Substitution of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine Fails for Critical Research Applications


Although benzophenoxazine dyes share a common backbone, substitution at the heteroatom position exerts an enormous, quantifiable influence on singlet oxygen quantum yield (ΦΔ), phototoxicity, and DNA‑interaction mechanism [REFS‑1]. For instance, replacing the 5‑imino oxygen with sulfur or selenium increases ΦΔ by 5‑fold to 130‑fold, respectively, drastically changing the compound’s suitability for fluorescence imaging versus photodynamic therapy [REFS‑2]. Similarly, the free‑base form exhibits markedly lower aqueous stability than the hydrochloride salt, forcing formulation choices that directly impact biological assay reproducibility [REFS‑3]. These non‑linear, structure‑specific property cliffs mean that even closely related analogues cannot be interchanged without compromising experimental outcomes.

Quantitative Differentiation Evidence: N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine vs. Analogues


Singlet Oxygen Quantum Yield: Nile Blue Base (EtNBA) vs. Sulfur (EtNBS) and Selenium (EtNBSe) Analogues

The benzophenoxazine core (EtNBA, closely related to the target compound) possesses a singlet oxygen quantum yield of 0.005, which is 5‑fold lower than the sulfur analogue EtNBS (ΦΔ = 0.025) and 130‑fold lower than the selenium analogue EtNBSe (ΦΔ = 0.65) [REFS‑1]. This low ΦΔ directly translates to reduced phototoxicity, making EtNBA suitable as a fluorescence probe where minimal cellular damage is required.

Photodynamic therapy Fluorescence imaging Singlet oxygen

DNA Photosensitization Mechanism: Nile Blue vs. Nile Red

Both Nile Blue and Nile Red bind B‑DNA through two competitive modes, but only Nile Blue induces DNA photosensitization via an electron‑transfer mechanism [REFS‑1]. Nile Red, despite similar binding, does not generate DNA lesions. This difference is critical for applications where DNA staining should avoid collateral photodamage.

DNA binding Photosensitization Electron transfer

Lipid Droplet Staining Specificity: Nile Blue vs. Nile Red

In human skeletal muscle frozen sections, Nile Blue stains lipid droplets as yellow‑gold fluorescent structures, whereas Nile Red stains the membrane network as red‑orange [REFS‑1]. This differential staining allows for multiplexed lipid analysis in pathological muscle biopsies.

Lipid staining Fluorescent probes Histology

Antimalarial Selectivity Index: Nile Blue Analogue vs. Chloroquine

A 5‑phenylimino derivative of the target compound (N,N‑Diethyl‑5‑((4‑methoxyphenyl)imino)‑5H‑benzo[a]phenoxazin‑9‑amine) exhibits an IC50 of 0.040 µM against Plasmodium falciparum K1 with a selectivity index (SI) of 1425 [REFS‑1]. This exceeds the SI of chloroquine, which typically shows low selectivity against resistant K1 strains [REFS‑2].

Antimalarial Plasmodium falciparum Selectivity index

Stability Contrast: Nile Blue Free Base vs. Salt Forms

The free base of Nile Blue is reported to be highly unstable and unsuitable for fat analysis, whereas the hydrochloride salt (Nile Blue chloride) is widely used for histological staining [REFS‑1]. This stability dichotomy dictates that procurement of the free base is primarily for synthetic derivatization rather than direct biological use.

Free base stability Dye formulation Histology

Fluorescence Quantum Yield and Spectral Positioning: Nile Blue Base vs. Nile Red

Nile Blue exhibits a fluorescence quantum yield of approximately 0.27 in ethanol, with emission in the red region (~660 nm) [REFS‑1]. In contrast, Nile Red (the oxazone analogue) shows environment‑dependent fluorescence with higher quantum yields in apolar solvents and emission centered around 580–640 nm [REFS‑2]. The red‑shifted emission of Nile Blue reduces spectral overlap with common green fluorescent proteins, enabling cleaner multiplexed imaging.

Fluorescence Quantum yield Spectral properties

Optimal Application Scenarios for N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine Based on Differentiated Evidence


Low-Phototoxicity Fluorescence Imaging

Use N,N‑Diethyl‑5‑imino‑5H‑benzo[a]phenoxazin‑9‑amine (or its chloride salt) as a red‑emitting fluorescent probe when minimal collateral photodamage is required. Its singlet oxygen quantum yield (ΦΔ = 0.005) is 130‑fold lower than the selenium analogue EtNBSe, ensuring that prolonged live‑cell imaging does not induce oxidative stress [REFS‑1]. This is particularly relevant for longitudinal studies of mitochondrial or lysosomal function.

DNA Interaction Studies Requiring Electron‑Transfer Sensitization

Leverage Nile Blue’s unique ability to photosensitize DNA via an electron‑transfer mechanism, a property absent in Nile Red [REFS‑1]. This makes the compound an invaluable tool for studying DNA damage pathways, minor‑groove binding dynamics, and the development of targeted photosensitizers.

Multiplexed Lipid Droplet and Membrane Imaging

Employ Nile Blue in combination with Nile Red for dual‑color visualization of lipid compartments in tissue sections. Nile Blue specifically illuminates neutral lipid droplets (yellow‑gold), while Nile Red highlights membrane phospholipids (red‑orange), enabling spatially resolved lipidomics [REFS‑1].

Scaffold for High‑Selectivity Antimalarial Development

Use the benzo[a]phenoxazin‑5‑imine scaffold as a starting point for synthesizing novel antiprotozoal agents. A derivative achieved an IC50 of 0.040 µM against P. falciparum K1 with a selectivity index of 1425, vastly outperforming chloroquine in selectivity [REFS‑1]. The free base provides a versatile intermediate for introducing diverse substituents at the 5‑imino position.

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